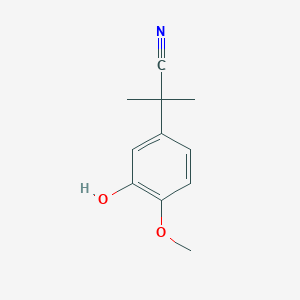![molecular formula C11H14N2O B13611565 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol is a compound belonging to the class of organic compounds known as pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol typically involves the reaction of pyrrolo[2,3-b]pyridine derivatives with appropriate butanol derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one.
Reduction: Formation of 4-(1,2-dihydro-1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an inhibitor of specific enzymes and receptors, particularly in cancer research.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid
- 4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenylacetic acid
Comparison: Compared to its analogs, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol exhibits unique properties due to the presence of the butanol moiety. This structural feature enhances its solubility and bioavailability, making it a more attractive candidate for medicinal applications .
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol |
InChI |
InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
UQMZTQULWWXXNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CNC2=C1C=CC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



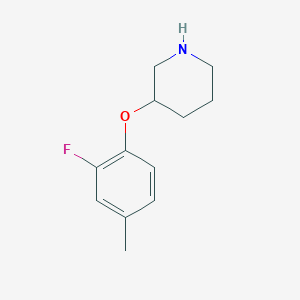
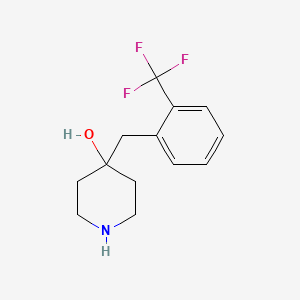
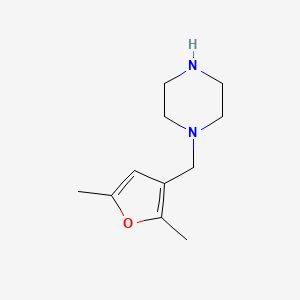
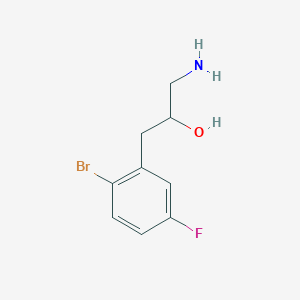

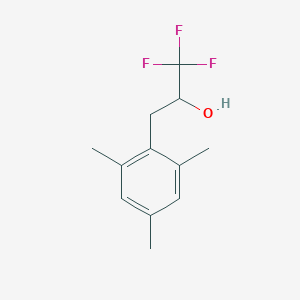
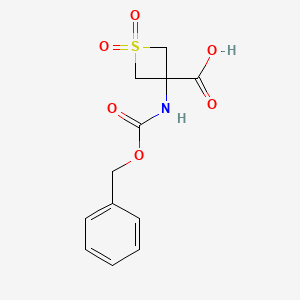

![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
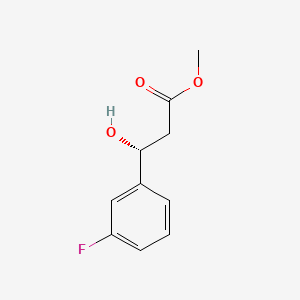
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
